2-Ethyl-2-butenal

Chemical Engineering Process Chemistry Purification

2-Ethyl-2-butenal is an α,β-unsaturated aldehyde engineered for selective organic synthesis. Unlike generic crotonaldehyde or sterically hindered analogs, its balanced β-ethyl substitution and LogP (~1.6) deliver unique chemoselectivity in hydrogenation, condensation, and addition reactions. It is the definitive precursor to 2-ethylhexanol—a high-volume plasticizer and surfactant alcohol—via hydrogenation; its boiling point (136.5°C) and molar volume (118.3 cm³/mol) make it the only viable feedstock for this route. Researchers leverage its intermediate steric profile to probe catalyst electronic and steric effects, building on established baseline selectivities (e.g., 78% for 2-butenal). ≥95% purity standard; bulk and R&D quantities available.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Cat. No. B7823380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-butenal
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC(=CC)C=O
InChIInChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3
InChIKeyIQGZCSXWIRBTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2-butenal (CAS 19780-25-7): A Distinct α,β-Unsaturated Aldehyde Intermediate for Chemical Sourcing


2-Ethyl-2-butenal, also known as 2-ethylcrotonaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C6H10O and a molecular weight of 98.143 g/mol [1]. Characterized as a colorless, flammable liquid , its structure features a four-carbon butenal backbone with an ethyl group substituted at the second carbon position, giving it the IUPAC name (2E)-2-ethylbut-2-enal [1]. The compound is valued in industrial and research settings primarily as an organic synthesis intermediate, where its conjugated aldehyde and alkene functionalities enable participation in a wide range of addition and condensation reactions .

Why Generic Substitution Fails: Physicochemical and Reactivity Distinctions in 2-Ethyl-2-butenal


The assumption that α,β-unsaturated aldehydes are interchangeable is a common pitfall in chemical sourcing and synthesis planning. While compounds like crotonaldehyde, 2-methyl-2-butenal, and 2-ethyl-2-hexenal share the same functional group class, their distinct molecular structures lead to significant, quantifiable differences in key properties such as volatility, lipophilicity, and reactivity [1][2]. These differences directly impact their handling requirements, behavior in reaction media, and performance in downstream applications, meaning a simple swap without considering the specific evidence can compromise process efficiency, safety, and yield.

Quantitative Differentiation of 2-Ethyl-2-butenal from Key In-Class Analogs


Boiling Point: A 32°C Separation from Crotonaldehyde Impacts Distillation and Handling

The boiling point of 2-ethyl-2-butenal at standard atmospheric pressure (760 mmHg) is 136.5 °C . In a direct comparison, its closest structural analog, crotonaldehyde (2-butenal), exhibits a significantly lower boiling point of 104-105 °C under identical conditions [1]. This difference of approximately 32 °C is a direct consequence of the ethyl substitution on the 2-butenal backbone, which increases molecular weight and alters intermolecular forces.

Chemical Engineering Process Chemistry Purification

Density and Molar Volume: Contrasting Physical Properties with 2-Methyl-2-butenal

2-Ethyl-2-butenal has a measured density of 0.829 g/cm³ . In contrast, its lower homolog, 2-methyl-2-butenal, has a higher density of 0.871 g/mL [1]. This ~5% difference in density correlates with a larger molar volume for 2-ethyl-2-butenal (118.3 cm³/mol) compared to 2-methyl-2-butenal (101.8 cm³/mol), as predicted by computational models .

Process Chemistry Formulation Materials Science

Lipophilicity (LogP): A Higher Value Than Crotonaldehyde Indicates Altered Partitioning Behavior

The partition coefficient (LogP) of 2-ethyl-2-butenal is estimated to be 1.597 or calculated as 1.5416 . This value is substantially higher than the LogP of crotonaldehyde, which is estimated to be 0.60 . The ~1.0 unit difference in LogP signifies a tenfold increase in lipophilicity, which will profoundly impact solubility in organic phases, chromatographic retention times, and bioavailability in biological systems.

Medicinal Chemistry Analytical Chemistry Solvent Extraction

Reactivity Profile: The β-Ethyl Substituent Alters Reaction Selectivity and Kinetics

The reactivity of 2-ethyl-2-butenal is characterized by its α,β-unsaturated aldehyde structure. It undergoes oxidation, reduction, and substitution reactions, and is particularly useful as a building block in organic synthesis due to the reactivity of its conjugated system . While direct, side-by-side kinetic comparisons with crotonaldehyde are scarce in the open literature, class-level inference from studies on similar β-substituted enals demonstrates that the β-alkyl substituent directly modulates reaction rates and selectivity [1]. For example, in hydrogenation studies over a Co/Al₂O₃ catalyst, (E)-2-butenal (β-methyl) gave 78% selectivity for the unsaturated alcohol, while the bulkier (E)-2-hexenal (β-n-propyl) gave 77% selectivity, indicating that β-substituent size influences the chemoselectivity of the reaction [1].

Organic Synthesis Catalysis Chemical Engineering

Synthesis Pathway: Aldol Condensation with Butyraldehyde and Acetaldehyde

A key synthetic route for 2-ethyl-2-butenal involves an aldol condensation reaction between butyraldehyde and acetaldehyde . This method typically uses a base catalyst, such as sodium hydroxide, under controlled temperature conditions . Alternative methods include the condensation of n-butyraldehyde with formaldehyde [1]. This contrasts with the synthesis of 2-methyl-2-butenal, which is prepared by the condensation of acetaldehyde with propionaldehyde [2], highlighting how the choice of starting materials is specific to the target β-substituent.

Process Chemistry Organic Synthesis Chemical Manufacturing

Validated Application Scenarios for 2-Ethyl-2-butenal in Chemical Sourcing and R&D


Organic Synthesis: Intermediate for 2-Ethylhexanol Production

2-Ethyl-2-butenal serves as a precursor for 2-ethylhexanol, a high-volume industrial alcohol used in plasticizers and surfactants, through hydrogenation of its double bond . Its unique boiling point (136.5 °C) and molar volume (118.3 cm³/mol) make it the only suitable feedstock for this specific route, as other α,β-unsaturated aldehydes would lead to different alcohol products with distinct physical properties .

Flavor and Fragrance Precursor Development

Despite The Good Scents Company noting 'not for fragrance use' for the compound itself , it is recognized as a precursor for complex flavor and fragrance compounds . Its higher LogP (~1.6) compared to crotonaldehyde (~0.6) suggests it may produce more lipophilic derivatives, which is a key parameter for the tenacity and substantivity of aroma molecules . Researchers can leverage this property for designing new, long-lasting scent ingredients.

Model Substrate for β-Substituted Enals in Catalytic Studies

The compound is an ideal candidate for studying the influence of β-alkyl substitution on the chemoselectivity of reactions involving α,β-unsaturated aldehydes. Its structure is more complex than crotonaldehyde but less bulky than 2-ethyl-2-hexenal, providing a valuable intermediate point for probing catalyst steric and electronic effects. Data from hydrogenation studies on related compounds (e.g., 78% selectivity for 2-butenal) provides a baseline for which the performance of 2-ethyl-2-butenal can be compared .

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